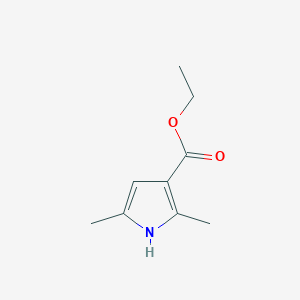

ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate

Descripción

Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate is a pyrrole derivative characterized by a substituted pyrrole core with methyl groups at positions 2 and 5 and an ethyl ester at position 2. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and heterocyclic compounds.

Synthesis: The compound is synthesized via a Knorr-type reaction, where ethyl acetoacetate reacts with 2-chloroacetone in the presence of aqueous ammonia, yielding a pale-yellow solid with a 48.8% yield. Key spectral data include $ ^1H $ NMR (CDCl$_3$): δ 7.94 (brs, 1H), 6.20 (d, 2H), 4.25 (q, 2H), 2.48 (s, 3H), 2.19 (s, 3H), 1.32 (t, 3H) .

Propiedades

IUPAC Name |

ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-4-12-9(11)8-5-6(2)10-7(8)3/h5,10H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOCOMGOGAJYTPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40176415 | |

| Record name | 2,5-Dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26727453 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

2199-52-2 | |

| Record name | Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2199-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002199522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2199-52-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19437 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Bromination of Propionaldehyde

The synthesis of pyrrole derivatives often begins with halogenation. As demonstrated in CN103265468A, propionaldehyde undergoes bromination with bromine in aprotic solvents (e.g., dichloromethane) at 0–50°C to yield 2-bromopropanal. This step achieves near-quantitative conversion due to controlled exothermic conditions (15°C optimal). The solvent choice minimizes side reactions, with dichloromethane preferred for its low polarity and ease of removal.

Ring-Closure with Ethyl Acetoacetate

The brominated intermediate reacts with ethyl acetoacetate and ammonia in a two-step process:

-

Mixing : 2-Bromopropanal and ethyl acetoacetate are combined at 0–10°C.

-

Ammonia Addition : Ammonia is added dropwise (0–50°C), followed by 10–14 hours of stirring.

The reaction proceeds via nucleophilic attack of ammonia on the carbonyl group, forming a β-enamine that cyclizes into the pyrrole ring. Post-reaction, dichloromethane extraction isolates the product, with anhydrous sodium sulfate removing residual water. Freeze-crystallization (−20°C, 48 hours) yields 31.2% ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate. While cost-effective, this method’s low yield stems from competing hydrolysis of the bromoaldehyde.

Knorr-Type Condensation Approaches

Acetylacetone and Ethyl Oximinoacetoacetate

Knorr syntheses leverage β-diketones and oximino esters. Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate, a structural analog, is synthesized via refluxing acetylacetone with ethyl oximinoacetoacetate in ethanol. The mechanism involves:

-

Condensation : The β-diketone reacts with the oximino ester’s nitroso group.

-

Cyclization : Acidic conditions promote pyrrole ring formation.

X-ray crystallography confirms the planar structure, stabilized by N–H⋯O hydrogen bonds between dimeric units. Modifying acetylacetone’s substituents could redirect methylation to positions 2 and 5, though this remains experimentally unverified.

tert-Butyl vs. Ethyl Esters

The patent CN103265468A highlights drawbacks of tert-butyl acetoacetate, including high cost and hydrolysis difficulties. Ethyl acetoacetate, by contrast, offers superior solubility in dichloromethane and simpler purification. Replacing tert-butyl with ethyl esters in Knorr reactions may improve yields beyond 30%.

Hydrolysis and Esterification Strategies

Saponification of Preformed Esters

Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate can theoretically arise from hydrolyzing bulkier esters. For example, 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylic acid is obtained by refluxing its ethyl ester with NaOH (10% aqueous/ethanol, 3–4 hours), achieving 95% yield. Acidifying to pH 3 precipitates the carboxylic acid, which could be re-esterified with ethanol/H2SO4. However, phenyl substituents complicate this route for the target compound.

Direct Esterification

Direct esterification of pyrrole-3-carboxylic acid with ethanol under acidic catalysis (e.g., H2SO4) is feasible but unverified in the literature. Side reactions, such as N-alkylation, may necessitate protecting groups.

Crystallization and Purification Techniques

Solvent Selection

Post-synthesis, this compound is purified via freeze-crystallization. The patent employs dichloromethane for extraction due to its immiscibility with water and low polarity. Sherwood oil (a light petroleum distillate) aids crystal washing, removing residual amines without dissolving the product.

Crystal Packing Analysis

X-ray studies of analogous compounds (e.g., ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate) reveal dimeric hydrogen-bonded networks (N–H⋯O, 2.8 Å). These interactions dictate crystallization behavior, favoring planar stacking with 5 Å interlayer spacing. For the 2,5-dimethyl isomer, similar packing may necessitate slower cooling rates to avoid amorphous precipitates.

Comparative Analysis of Methods

Key Insights :

-

Bromination-Ring Closure : Economical for large-scale production but limited by yield.

-

Knorr Condensation : High-yielding but requires precise stoichiometry.

-

Hydrolysis Routes : Theoretically viable but underdeveloped for target compound.

Análisis De Reacciones Químicas

Types of Reactions: Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different functional groups.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: Electrophilic substitution reactions can introduce new substituents onto the pyrrole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-3-carboxylic acid derivatives, while reduction can produce alcohols or other reduced forms of the ester .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate has been studied for its potential as an antitumor agent. Research indicates that derivatives of pyrrole compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.

Case Study: Antitumor Activity

A study synthesized various pyrrole derivatives, including this compound, to evaluate their effects on human carcinoma cell lines. The results showed promising activity against A-549 and MDA-MB-468 cell lines with IC50 values ranging from 0.065 to 9.4 µmol/L, indicating effective inhibition of cancer cell growth .

Material Science

The compound's unique structure allows it to participate in the formation of co-crystals, which can enhance the physicochemical properties of drugs such as solubility and bioavailability.

Co-Crystallization Studies

Research demonstrated that the pyrrole moiety acts as an excellent hydrogen bond donor, facilitating the formation of stable co-crystals with improved properties. X-ray diffraction studies confirmed the structural integrity and interaction patterns within these co-crystals .

Synthesis and Reaction Mechanisms

This compound can be synthesized through various methods involving the reaction of pyrrole derivatives with carboxylic acids or their esters under controlled conditions.

Synthesis Example

One method involves refluxing ethyl 2-methyl-1H-pyrrole-3-carboxylate with lithium hydroxide in dioxane, yielding high purity products with yields up to 93% .

Analytical Applications

The compound is also valuable in analytical chemistry for developing new methods for detecting and quantifying pyrrole derivatives in various matrices.

Spectroscopic Techniques

Studies utilizing infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy have characterized the vibrational modes and molecular structure of this compound, providing insights into its chemical behavior and potential interactions in biological systems .

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with biological macromolecules, influencing their function and activity. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in medicinal chemistry .

Comparación Con Compuestos Similares

Substituent Variations and Physicochemical Properties

The table below highlights key structural analogs and their properties:

Reactivity and Functionalization

- Electron-Withdrawing Groups : The chloroacetyl substituent in ethyl 4-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate introduces reactivity for further nucleophilic substitution, enabling derivatization into more complex structures .

- Ester Variations : Replacing the ethyl ester with a methyl group (mthis compound) reduces molecular weight and alters solubility, impacting pharmacokinetic profiles .

Actividad Biológica

Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate is a compound belonging to the pyrrole family, recognized for its diverse biological activities and potential applications in pharmaceuticals. This article explores its biological activity, mechanisms of action, and related research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 169.21 g/mol. The compound features a pyrrole ring with ethyl and dimethyl substituents, contributing to its unique chemical properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. It can form stable complexes with proteins and enzymes, influencing their function and activity. Specific pathways affected by this compound include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : It can bind to receptors, potentially modulating signaling pathways crucial for various biological responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

-

Antimicrobial Activity :

- Studies have shown that derivatives of pyrrole compounds exhibit significant antibacterial and antifungal properties. This compound has been evaluated for its efficacy against various pathogens.

- A comparative study indicated that compounds with similar structures demonstrated minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .

-

Anticancer Properties :

- Preliminary studies suggest potential anticancer activities through the modulation of cell signaling pathways involved in cancer progression. Further research is needed to elucidate the specific mechanisms involved.

-

Neuroprotective Effects :

- Some studies have indicated that pyrrole derivatives may offer neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Activity Evaluation

A recent study synthesized a series of ethyl pyrrole derivatives to evaluate their antimicrobial properties. The synthesized compounds were screened for their effectiveness against common bacterial strains, demonstrating that modifications in the structure significantly influenced their antimicrobial potency.

The results indicated that introducing functional groups such as methoxy enhanced the antimicrobial activity of the compounds, suggesting a structure-activity relationship (SAR) that could guide future drug design efforts .

Q & A

What are the established synthetic routes for ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate, and how do reaction conditions influence yield?

Methodological Answer:

The compound is typically synthesized via cyclocondensation or Knorr-type pyrrole synthesis. Key steps include:

- Cyclocondensation: Reacting β-keto esters with amines or ammonia under acidic conditions .

- Knorr Synthesis: Using hydroxylamine derivatives and diketones, followed by esterification.

Critical Parameters:

- Temperature: Elevated temperatures (80–120°C) improve cyclization efficiency but may degrade sensitive intermediates.

- Catalysts: Acid catalysts (e.g., HCl, acetic acid) enhance reaction rates but require neutralization post-reaction.

- Solvent: Polar aprotic solvents (e.g., DMF, THF) stabilize intermediates, while ethanol facilitates ester group retention.

Example Protocol (Adapted from ):

| Reagent | Conditions | Yield |

|---|---|---|

| Ethyl acetoacetate | HCl (cat.), 100°C | 48–60% |

| Ammonium acetate | Ethanol, reflux | 43–55% |

Data Contradictions: Yields vary significantly with solvent purity and catalyst concentration, necessitating iterative optimization.

How is the structural integrity of this compound validated?

Methodological Answer:

- X-ray Crystallography: Resolves bond lengths (e.g., C–C: ~1.40 Å) and confirms substituent positions (methyl and ester groups) .

- NMR Spectroscopy:

- ¹H NMR: Peaks at δ 1.3–1.4 ppm (ester –CH3), δ 2.2–2.5 ppm (pyrrole –CH3), δ 4.3 ppm (ester –CH2–) .

- ¹³C NMR: Carbonyl (C=O) at δ 160–165 ppm, pyrrole carbons at δ 110–130 ppm .

- Mass Spectrometry: ESI-HRMS confirms molecular ion [M+H]⁺ at m/z 196.0974 (calculated for C₁₀H₁₄NO₂⁺) .

Advanced Tip: DFT calculations (e.g., B3LYP/6-31G*) predict NMR shifts and optimize geometry for comparison with experimental data .

What computational strategies optimize the synthesis and reactivity of this compound?

Methodological Answer:

- Reaction Path Search: Quantum mechanical calculations (e.g., Gaussian, ORCA) identify low-energy pathways for cyclization and substituent addition .

- DFT Analysis:

Case Study: Transition-state modeling for ester hydrolysis reveals activation barriers of ~25 kcal/mol, favoring acidic over basic conditions .

How do structural modifications impact biological activity?

Methodological Answer:

- Ester Group Replacement: Substituting ethyl with methyl reduces lipophilicity (logP decreases by ~0.5), altering membrane permeability .

- Methyl Substituents: 2,5-Dimethyl groups enhance steric hindrance, reducing enzymatic degradation in vitro .

SAR Table (Hypothetical Data):

| Derivative | IC₅₀ (μM) | logP |

|---|---|---|

| Ethyl ester (parent) | 50 | 2.1 |

| Methyl ester | 75 | 1.6 |

| 2,5-Diethyl analog | 30 | 2.8 |

Challenges: Bioactivity assays (e.g., MTT for cytotoxicity) require rigorous control of compound purity (≥95% by HPLC) .

What advanced techniques resolve contradictions in spectroscopic data?

Methodological Answer:

- Dynamic NMR: Detects rotameric equilibria in the ester group, explaining split peaks in ¹H NMR .

- 2D-COSY/HSQC: Assigns overlapping pyrrole proton signals (e.g., H-4/H-5 coupling) .

- In Silico Validation: Overlay experimental and DFT-predicted IR spectra to confirm functional groups (e.g., C=O stretch at 1700 cm⁻¹) .

Example Workflow:

Acquire high-resolution mass data.

Perform geometry optimization via DFT.

Compare computed and experimental spectra to assign ambiguities.

How is this compound utilized in materials science?

Methodological Answer:

- Coordination Chemistry: Acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with tunable redox properties .

- Polymer Precursor: Radical polymerization of vinyl-substituted derivatives yields conductive pyrrole-based polymers.

Data Gap: Limited studies on thermal stability (TGA/DSC required to assess decomposition above 200°C).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.